molecular formula C12H22O B3432381 2-Ethylfenchol CAS No. 137255-07-3

2-Ethylfenchol

Cat. No.: B3432381
CAS No.: 137255-07-3
M. Wt: 182.30 g/mol
InChI Key: KIPCKEJKGCXRGA-UHFFFAOYSA-N
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Description

Contextualization within Monoterpenoid Chemistry Research

2-Ethylfenchol (B92113), systematically named 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a bicyclic monoterpenoid alcohol that has garnered academic interest due to its unique structural features and sensory properties. smolecule.comsigmaaldrich.com As a derivative of fenchol (B156177), it belongs to the fenchane (B1212791) class of monoterpenoids. ebi.ac.ukchemicalbook.com Monoterpenoids are a diverse class of natural products, typically composed of two isoprene (B109036) units, and are widely recognized for their significant roles in plant biochemistry and their varied biological activities, which can include antimicrobial and insecticidal properties. smolecule.com The biosynthesis of 2-ethylfenchol is understood to proceed from geranyl pyrophosphate through a series of enzymatic reactions, a common pathway for the formation of many terpenes in plants like basil and other herbs. smolecule.com

The structure of 2-Ethylfenchol is characterized by a bicyclo[2.2.1]heptane framework, a rigid and sterically demanding scaffold that imparts specific chemical and physical properties. smolecule.comhmdb.cafoodb.ca It is classified as a tertiary alcohol and exists as two primary stereoisomers, endo and exo, with the endo form being more prevalent in nature. smolecule.comebi.ac.ukhmdb.ca Research has focused on its synthesis, particularly methods that allow for stereoselective control. One of the most efficient synthetic routes involves the direct addition of ethyllithium (B1215237) to fenchone (B1672492), which shows high selectivity for the desired stereoisomers. smolecule.comleffingwell.com The study of such bicyclic monoterpenoids contributes to a broader understanding of terpene chemistry, including reaction mechanisms, stereochemistry, and structure-activity relationships.

Overview of Research Trajectories for Bicyclic Alcohols

Research concerning bicyclic alcohols, such as 2-ethylfenchol, follows several key trajectories. A primary area of investigation is their synthesis, with an emphasis on stereoselectivity. For instance, studies have demonstrated that the reaction of fenchone with alkyl-lithium or Grignard reagents predominantly yields the endo alcohol, a finding that has been crucial in correcting the stereochemical assignment of the product. leffingwell.com This focus on controlling the three-dimensional arrangement of atoms is critical because different stereoisomers can exhibit distinct biological activities and sensory characteristics. google.com

Another significant research trajectory involves the exploration of the chemical reactivity of bicyclic alcohols. These compounds can undergo various transformations, including oxidation to form the corresponding ketones or aldehydes, and rearrangements under specific conditions to yield a range of derivatives. smolecule.com The presence of the hydroxyl group also allows for nucleophilic addition reactions, positioning these alcohols as versatile intermediates in organic synthesis. smolecule.com Furthermore, the unique and often potent organoleptic properties of bicyclic alcohols have driven research in the fields of flavor and fragrance chemistry. ontosight.aichemicalbook.comthegoodscentscompany.com The earthy and camphor-like scent of 2-ethylfenchol, for example, has been the subject of sensory studies to understand the relationship between its molecular structure and its perceived odor. leffingwell.comachems.org

Recent research has also delved into the synthesis of complex bridged bicyclic and spirocyclic frameworks, which are sought after for their unique physicochemical properties. ethz.ch These investigations often involve developing novel catalytic methods to construct these challenging molecular architectures. ethz.chscholaris.ca The study of strained bicyclic systems, like bicyclobutanes, further highlights the diverse and complex chemistry that these structures can exhibit, opening up new avenues for synthetic methodology. researchgate.net

Identification of Knowledge Gaps and Research Opportunities

Despite the existing body of research, several knowledge gaps and opportunities for further investigation remain for 2-ethylfenchol and related bicyclic alcohols. While some studies have suggested that 2-ethylfenchol possesses antimicrobial properties, the full scope and mechanism of this activity are not yet well understood, presenting an opportunity for more detailed microbiological and biochemical studies. smolecule.com

A particularly promising area of research lies in the field of chemical ecology and sensory science. Recent studies have identified the human olfactory receptor OR11A1 as the specific receptor for geosmin (B144297), a compound known for its potent earthy odor. leibniz-lsb.deearth.comyumda.com Notably, 2-ethylfenchol is one of the few other compounds found to significantly activate this same receptor. leibniz-lsb.deearth.comacs.org This discovery opens up significant research avenues to explore the molecular details of this interaction, including the specific structural features of 2-ethylfenchol that allow it to bind to and activate OR11A1. Further investigation into the structure-function relationship of this receptor with its agonists could provide valuable insights into the mechanisms of olfaction.

Furthermore, research has shown that genetic variations in the OR11A1 receptor can lead to significant differences in how individuals perceive the intensity of 2-ethylfenchol's earthy aroma. achems.orgeurekalert.orgnih.gov Approximately 30% of the population is less sensitive to or unable to smell this compound due to genetic variations in this receptor. achems.org This highlights an opportunity to conduct larger-scale genetic and psychophysical studies to better understand the genetic basis of odor perception and how it influences food preferences and flavor experiences. eurekalert.orguu.nl The development of novel detection systems for food quality monitoring, based on the high sensitivity of certain animal receptors to compounds like geosmin and 2-ethylfenchol, also represents a potential future application of this research. leibniz-lsb.de

Chemical Data for 2-Ethylfenchol

PropertyValueSource(s)
IUPAC Name 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol smolecule.comebi.ac.uk
CAS Number 18368-91-7 smolecule.comsigmaaldrich.comchemicalbook.com
Molecular Formula C₁₂H₂₂O sigmaaldrich.comhmdb.ca
Molecular Weight 182.30 g/mol sigmaaldrich.comhmdb.ca
Boiling Point 105 °C at 15 mm Hg chemicalbook.com
Density 0.956 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.482 chemicalbook.com
Flash Point 88 °C (190.4 °F) - closed cup sigmaaldrich.com
Organoleptic Profile Earthy, camphoraceous, citrus, lime-like sigmaaldrich.comchemicalbook.comthegoodscentscompany.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
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InChI

InChI=1S/C12H22O/c1-5-12(13)10(2,3)9-6-7-11(12,4)8-9/h9,13H,5-8H2,1-4H3
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InChI Key

KIPCKEJKGCXRGA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(C2CCC1(C2)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
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DSSTOX Substance ID

DTXSID301014528
Record name 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
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Molecular Weight

182.30 g/mol
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Physical Description

colourless to pale yellow liquid with a sharp, camphoraceous odour
Record name 2-Ethyl-1,3,3-trimethyl-2-norbornanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/
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Solubility

soluble in alcohol, propylene glycol, most fixed oils; insoluble in water
Record name 2-Ethyl-1,3,3-trimethyl-2-norbornanol
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Density

0.946-0.967
Record name 2-Ethyl-1,3,3-trimethyl-2-norbornanol
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CAS No.

18368-91-7, 67952-68-5, 137255-07-3
Record name 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
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Record name 2-Ethyl fenchol
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Record name Bicyclo(2.2.1)heptan-2-ol, ethyl-1,3,3-trimethyl-
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Record name Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl-, (1R,2R,4S)-
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Record name Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl-
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Record name Bicyclo[2.2.1]heptan-2-ol, ethyl-1,3,3-trimethyl-
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Record name 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
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Record name Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
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Record name 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
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Record name 2-ETHYL FENCHOL
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Synthetic Strategies and Methodologies for 2 Ethylfenchol and Its Stereoisomers

Regioselective and Stereoselective Synthesis Pathways to 2-Ethylfenchol (B92113)

The creation of the tertiary alcohol 2-Ethylfenchol from the ketone fenchone (B1672492) is a classic example of nucleophilic addition to a carbonyl group. The primary challenge and area of research focus lies in controlling the stereochemistry at the C2 position, leading to the preferential formation of either the endo or exo alcohol isomer.

The most direct and widely reported methods for synthesizing 2-Ethylfenchol involve the addition of ethyl-organometallic reagents to a fenchone substrate. Both ethyllithium (B1215237) (an alkyl-lithium reagent) and ethylmagnesium halides (Grignard reagents) have been successfully employed.

Research has demonstrated that these reagents exhibit a high degree of stereoselectivity, predominantly attacking the carbonyl from the less sterically hindered exo face to yield the endo-alcohol as the major product. leffingwell.com This outcome is consistent across both alkyl-lithium and Grignard reagents. leffingwell.com Early work had occasionally inferred the formation of the exo-alcohol, but subsequent, more detailed studies have corrected this, confirming the endo-selectivity of these additions. leffingwell.com The direct addition of ethyllithium to fenchone has been described as an efficient route to obtaining ethyl α-fenchols (endo isomers). google.com

Table 1: Stereoselectivity of Ethyl-Organometallic Reagents with Fenchone

Reagent Substrate Major Product Product Ratio (endo:exo) Reference
Ethyllithium Fenchone (1R,2R,4S)-2-ethyl- endo-fenchol 93:7 leffingwell.com
Ethyl Grignard Reagent Fenchone (1R,2R,4S)-2-ethyl- endo-fenchol Predominantly endo leffingwell.com

While the addition of ethyl nucleophiles to fenchone is the primary route to 2-Ethylfenchol, an alternative pathway involves the enantioselective reduction of a prochiral 2-ethylfenchone precursor. The principles of asymmetric reduction are well-established for the fenchone scaffold itself and are applicable to its derivatives. The goal of such a reduction is to convert a carbonyl group into a chiral alcohol with a preference for one enantiomer.

Methodologies for the asymmetric reduction of ketones often employ:

Chiral Hydride Reagents: Reagents like lithium aluminium hydride or sodium borohydride (B1222165) modified with chiral ligands (e.g., derived from amino alcohols or terpenes) can deliver a hydride (H⁻) to one face of the carbonyl preferentially.

Biocatalysis: The use of enzymes or whole organisms, such as carrot bits (Daucus carota), can achieve highly enantioselective reductions of ketones under environmentally benign conditions. normalesup.orgresearchgate.net These methods have been shown to reduce prochiral ketones with high enantiomeric excess. normalesup.org

Catalytic Hydrogenation: Transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands can catalyze the addition of hydrogen (H₂) across the carbonyl double bond with high enantioselectivity. sigmaaldrich.com

For a precursor like 2-ethylfenchone, these methods could be employed to selectively produce a specific stereoisomer of 2-Ethylfenchol. For instance, studies on camphor-derived auxiliaries have shown that the choice of solvent and additives can significantly influence the stereochemical outcome of reductions of related keto esters. acs.org

The development of catalytic asymmetric methods represents a significant advancement in synthetic chemistry, minimizing waste by using only a substoichiometric amount of a chiral inductor. While a direct catalytic asymmetric ethylation of fenchone is not widely reported, research on related systems highlights the potential of this approach.

A key area of development involves using derivatives of the fenchone scaffold itself as chiral ligands to catalyze other reactions. For example, fenchone-derived amino alcohols have been used as catalysts for the enantioselective addition of dialkylzincs to aldehydes. acs.org This demonstrates the utility of the fenchone framework in creating a defined chiral environment for catalysis.

Furthermore, modern catalytic methods like the copper hydride (CuH)-catalyzed enantioselective reduction of α,β-unsaturated ketones offer powerful tools for creating chiral alcohols with high regio- and stereocontrol. organic-chemistry.org Such advanced catalytic systems could potentially be adapted for the synthesis of specific 2-Ethylfenchol stereoisomers from an appropriate unsaturated precursor.

Enantioselective Reductions of Fenchone Precursors

Derivatization Strategies for Fenchol-Based Scaffolds

The rigid bicyclic structure of fenchol (B156177) and its derivatives makes it an attractive scaffold for creating more complex molecules. Researchers have developed various strategies to modify its functional groups and to incorporate the fenchane (B1212791) framework into larger, novel structures.

The hydroxyl group and the C-H bonds of the fenchol skeleton are primary targets for chemical modification. These transformations allow for the introduction of new functionalities and the alteration of the molecule's physical and chemical properties.

Key transformations include:

Oxidation: The secondary alcohol of fenchol or the tertiary alcohol of 2-Ethylfenchol can be oxidized to the corresponding ketones (fenchone or 2-ethylfenchone).

C-H Bond Functionalization: Advanced catalytic methods enable the selective functionalization of otherwise unreactive C(sp³)–H bonds. For example, iridium-catalyzed silylation followed by oxidation can introduce a new hydroxyl group at a specific methyl group on the fenchol scaffold, providing access to diols that were previously difficult to synthesize. researchgate.net

Sulfonate Ester Formation: The hydroxyl group of fenchol can be converted into a sulfonate ester, such as a tosylate or brosylate. nih.gov This transformation converts the hydroxyl into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.

Table 2: Examples of Functional Group Transformations on the Fenchol Scaffold

Starting Material Reaction Type Reagents/Catalyst Resulting Functional Group/Product Reference

The fenchone scaffold can be used as a starting material for the synthesis of novel heterocyclic compounds. These derivatives often incorporate the rigid bicyclic terpene structure into a new ring system, which can lead to interesting biological or material properties.

Synthetic approaches often begin with fenchone or camphor (B46023) and utilize their carbonyl group or adjacent positions to build the heterocyclic ring. Examples include:

Triazole Conjugates: Fenchone can be converted into an alkyne-containing derivative. This key intermediate can then undergo a copper(I)-catalyzed cycloaddition reaction ("click chemistry") with various azides containing saturated nitrogen heterocycles (like piperidine (B6355638) or morpholine) to form complex 1,2,3-triazole conjugates. researchgate.net

Pyrazine Derivatives: The reaction of camphorquinone (B77051) (derived from camphor, a closely related bicyclic ketone) with diaminomaleonitrile (B72808) can produce dicyanopyrazine derivatives. beilstein-journals.org Similar strategies could be applied to fenchone-derived diketones.

Oxadiazolines: An effective method has been developed for the synthesis of spirocyclic 1,3,4-oxadiazolines starting from fenchone.

These strategies demonstrate the versatility of the fenchane skeleton as a chiral building block for creating diverse and complex heterocyclic architectures. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
2-Ethylfenchol
Fenchone
Fenchol
Ethyllithium
Ethylmagnesium bromide
(1R,2R,4S)-2-ethyl- endo-fenchol
2-Ethylfenchone
Lithium aluminium hydride
Sodium borohydride
Camphor
Keto ester
Dess-Martin periodinane
Sodium methoxide
Diethyl ether
Fenchyl tosylate
p-Toluenesulfonyl chloride
Piperidine
Morpholine
Camphorquinone
Diaminomaleonitrile
Dicyanopyrazine
1,3,4-Oxadiazoline
1,2,3-Triazole

Mechanistic Organic Chemistry of 2 Ethylfenchol Reactions

Reaction Kinetics and Thermodynamics of 2-Ethylfenchol (B92113) Transformations

While specific kinetic and thermodynamic data for 2-ethylfenchol are not extensively documented in publicly available literature, valuable insights can be drawn from studies on its parent compound, fenchol (B156177), and other structurally similar alcohols. The kinetics of such reactions are often investigated to determine reaction rates, rate constants, and the order of reaction with respect to each reactant, which collectively illuminate the reaction mechanism.

Transformations of 2-ethylfenchol, such as oxidation or rearrangement, involve changes in energy. The thermodynamics of these processes, described by enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the spontaneity and position of equilibrium of a reaction.

Analogous Kinetic Data for Fenchol Reactions:

The gas-phase reactions of fenchol with hydroxyl (OH) radicals and chlorine (Cl) atoms, which are crucial in atmospheric chemistry, have been studied. The rate coefficients for these reactions provide an indication of how readily 2-ethylfenchol might react in similar environments.

ReactantReaction withRate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Technique
FencholOH Radicals(6.0 ± 1.5) x 10⁻¹¹Relative Rate Technique
FencholCl Atoms(2.2 ± 0.4) x 10⁻¹⁰Relative Rate Technique

Data sourced by analogy from studies on fenchol. chemsrc.com

Thermodynamics of Rearrangements:

Acid-catalyzed rearrangements of fenchol, and by extension 2-ethylfenchol, lead to a mixture of products. The distribution of these products is influenced by temperature, indicating thermodynamic control over the reaction pathways. Computational models, such as the HopCat algorithm, have been used to predict the product distribution from fenchol rearrangements at different temperatures, highlighting the interplay between kinetic and thermodynamic factors. scienceinpoland.plresearchgate.net For instance, in the acid-catalyzed dehydration of fenchol, different isomeric alkenes are formed, with their relative ratios depending on the stability of the transition states leading to them and the thermodynamic stability of the final products. researchgate.net

Investigation of Stereochemical Outcomes in Reaction Pathways

The stereochemistry of reactions involving 2-ethylfenchol is of paramount importance due to its chiral nature, arising from the rigid bicyclic framework. The spatial arrangement of atoms significantly influences the course and outcome of its chemical transformations.

Synthesis and Stereoselectivity:

The synthesis of 2-ethylfenchol is typically achieved via the nucleophilic addition of an ethyl group to the carbonyl carbon of fenchone (B1672492). Research has shown that the use of organometallic reagents like ethyl lithium (EtLi) or ethyl magnesium bromide (EtMgBr, a Grignard reagent) results in a high degree of stereoselectivity. The attack of the nucleophile occurs preferentially from the less sterically hindered exo face of the fenchone molecule, leading to the predominant formation of the endo-alcohol. leffingwell.com This stereochemical outcome is a well-established principle in the chemistry of bicyclo[2.2.1]heptan-2-ones.

Stereochemistry of Rearrangements:

When subjected to acidic conditions, terpene alcohols like fenchol undergo complex carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement. researchgate.netcore.ac.uk In reactions of fenchol with acetonitrile (B52724) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), the initial formation of a carbocation leads to skeletal rearrangements. The subsequent attack by the nucleophile (acetonitrile) typically occurs from the exo face to yield exo-substituted products. researchgate.net This suggests that reactions of 2-ethylfenchol that proceed through a carbocation intermediate would also exhibit high stereoselectivity, governed by the steric accessibility of the reactive center in the rigid bicyclic system.

The general principle that the reaction of a chiral reactant to form a new chirality center leads to unequal amounts of diastereomeric products is applicable to 2-ethylfenchol. openstax.org For example, a reaction at a site remote from the existing chiral centers that creates a new stereocenter would result in a diastereomeric mixture, likely in an unequal ratio due to the chiral environment of the molecule.

Exploration of Electron Transfer and Bond Formation Mechanisms

The mechanisms of bond formation and cleavage in 2-ethylfenchol reactions can be understood through the lens of fundamental organic reaction types, including nucleophilic substitutions, eliminations, and radical reactions.

Carbocation-Mediated Mechanisms:

The conversion of 2-ethylfenchol under acidic conditions proceeds via the formation of a tertiary carbocation. This is initiated by the protonation of the hydroxyl group, which then departs as a water molecule. The resulting carbocation is a highly reactive intermediate that can undergo several transformations:

Elimination: Loss of a proton from an adjacent carbon atom to form an alkene.

Substitution: Attack by a nucleophile present in the reaction mixture.

Rearrangement: Skeletal rearrangements, such as the Wagner-Meerwein shift, to form a more stable carbocation, which then undergoes elimination or substitution. caltech.edu

Computational studies on the related fenchol system have mapped out complex networks of these mechanistic steps, predicting the formation of various rearranged products. nih.gov

Radical Mechanisms and C-H Functionalization:

Recent advances in synthetic methodology have enabled the direct functionalization of otherwise inert C-H bonds. One such study demonstrated the heteroarylation of ethyl fenchol. rsc.org The proposed mechanism involves the following key steps:

A photocatalyst, upon irradiation, reaches an excited state.

This excited species abstracts a hydrogen atom from the most sterically accessible C-H bond of ethyl fenchol, generating an alkyl radical intermediate.

The alkyl radical is then trapped by a protonated heteroarene to form the new C-C bond, yielding the final functionalized product. rsc.org

This type of reaction highlights a modern approach to modifying complex molecules like 2-ethylfenchol by targeting C-H bonds, proceeding through an electron transfer-initiated radical pathway.

Advanced Spectroscopic and Chromatographic Methodologies in 2 Ethylfenchol Research

Application of Nuclear Magnetic Resonance Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules like 2-Ethylfenchol (B92113). kaist.ac.kr Its ability to probe the connectivity and spatial relationships of atoms provides detailed insights into the compound's complex stereochemistry.

Advanced 2D NMR Techniques for Structural Confirmation

While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the 2-Ethylfenchol molecule. mdpi.com Techniques such as COSY, HSQC, and HMBC are employed to build a complete picture of the molecular framework.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-Ethylfenchol, COSY would reveal the correlations within the bicyclic ring system and the ethyl group, helping to trace the proton-proton networks.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is fundamental for assigning specific protons to their corresponding carbons in the complex structure of 2-Ethylfenchol.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This technique allows for the connection of different molecular fragments. For instance, it can confirm the position of the ethyl group and the three methyl groups on the bicyclic [2.2.1]heptan frame by showing correlations from the methyl protons to the quaternary carbons. mdpi.com

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 2-Ethylfenchol

Atom Number Hypothetical ¹³C Shift (ppm) Hypothetical ¹H Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
1 50.5 - H-6, H-7, H-9
2 75.0 - (OH: ~1.5) H-8, H-9, H-11, H-12
3 48.2 1.85 H-4, H-5, H-9, H-10
4 40.1 1.60 H-3, H-5, H-6
5 27.5 1.45, 1.30 H-3, H-4, H-6
6 22.8 1.70 H-1, H-4, H-5, H-7
7 38.5 - H-6, H-9
8 (CH₃) 28.9 1.10 C-1, C-2, C-7
9 (CH₃) 26.5 1.05 C-2, C-3, C-4
10 (CH₃) 21.8 0.95 C-2, C-3, C-4
11 (CH₂) 34.0 1.55 C-2, C-12

Note: This table contains predicted data based on the known structure of 2-Ethylfenchol and general NMR principles for similar bicyclic terpenoids. Actual chemical shifts can vary based on solvent and experimental conditions.

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

2-Ethylfenchol is a chiral molecule and can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. kaist.ac.kr To determine the enantiomeric excess (e.e.), chiral shift reagents (CSRs) are employed. These are typically lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), which are themselves chiral.

When a CSR is added to a solution of a chiral analyte like 2-Ethylfenchol, it forms diastereomeric complexes through coordination with the hydroxyl group. rsc.org These transient diastereomeric complexes have different magnetic environments, leading to separate signals for each enantiomer in the ¹H NMR spectrum. nih.gov By integrating the corresponding peaks, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately determined. researchgate.net The magnitude of the separation of the signals (ΔΔδ) depends on the specific reagent used and its concentration. rsc.org

Table 2: Hypothetical ¹H NMR Data for a Non-Racemic Mixture of 2-Ethylfenchol in the Presence of a Chiral Shift Reagent

Proton (R)-Enantiomer Shift (ppm) (S)-Enantiomer Shift (ppm) Chemical Shift Difference (ΔΔδ, ppm)
Ethyl-CH₂ 1.85 1.82 0.03
Methyl (C8) 1.30 1.25 0.05

Note: This table illustrates the principle of enantiomeric signal separation. The actual shifts and their differences are hypothetical.

Mass Spectrometry for Reaction Pathway Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to confirm the molecular weight of 2-Ethylfenchol and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula. For 2-Ethylfenchol, HRMS can confirm the molecular formula C₁₂H₂₂O, distinguishing it from other isomers or compounds with the same nominal mass. acs.org In mechanistic studies, such as monitoring the synthesis of 2-Ethylfenchol from fenchone (B1672492) and an ethylating agent, HRMS can be used to identify reaction intermediates and byproducts by determining their exact masses, providing crucial evidence for the proposed reaction pathway.

Table 3: Example of High-Resolution Mass Spectrometry Data for 2-Ethylfenchol

Ion Formula Theoretical Exact Mass (m/z) Hypothetical Measured Mass (m/z) Mass Difference (ppm)
[C₁₂H₂₂O + H]⁺ 183.17434 183.1741 -1.31

Note: The data is illustrative of typical HRMS results.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to elucidate the structure of a molecule. libretexts.org In a typical experiment, the molecular ion of 2-Ethylfenchol (m/z 182) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation and to identify the compound in complex mixtures.

As a tertiary bicyclic alcohol, the molecular ion of 2-Ethylfenchol may be weak or absent in electron ionization (EI) mass spectra. chemistrynotmystery.com Common fragmentation pathways for alcohols include the loss of water (M-18) and α-cleavage (cleavage of a bond adjacent to the carbon bearing the hydroxyl group). libretexts.orgyoutube.com For 2-Ethylfenchol, α-cleavage could involve the loss of an ethyl radical (M-29) or the cleavage of ring bonds, leading to a series of characteristic fragment ions.

Table 4: Hypothetical Key Fragment Ions in the Mass Spectrum of 2-Ethylfenchol

m/z Proposed Fragment Fragmentation Pathway
167 [M - CH₃]⁺ Loss of a methyl group
164 [M - H₂O]⁺ Dehydration
153 [M - C₂H₅]⁺ α-cleavage, loss of ethyl radical
139 [M - C₃H₇]⁺ Ring cleavage and loss of propyl radical
125 [M - C₄H₉]⁺ Further fragmentation

Note: This table presents plausible fragmentation pathways based on the structure of 2-Ethylfenchol and general fragmentation rules for alcohols.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is essential for separating 2-Ethylfenchol from impurities, starting materials, and other isomers, ensuring its purity for research or application purposes. chemicalbull.com Both gas and liquid chromatography are widely used.

Gas Chromatography (GC): Due to its volatility, 2-Ethylfenchol is well-suited for GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.govcore.ac.uk GC is a standard method for assessing the purity of fragrance ingredients and can effectively separate 2-Ethylfenchol from related compounds such as fenchol (B156177), borneol, and their isomers. mdpi.com The high resolution of capillary GC columns allows for the detection of even trace-level impurities. silcotek.com

High-Performance Liquid Chromatography (HPLC): While GC is more common for volatile compounds, HPLC is the method of choice for separating enantiomers. researchgate.net Using a chiral stationary phase (CSP), the (R)- and (S)-enantiomers of 2-Ethylfenchol can be separated into two distinct peaks. mdpi.com This enantioselective separation is critical for studying the properties of individual enantiomers and for quality control in asymmetric synthesis. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the column. kaist.ac.krnih.gov

Table 5: Summary of Chromatographic Methods for 2-Ethylfenchol Analysis

Technique Stationary Phase Example Mobile Phase/Carrier Gas Application
Gas Chromatography (GC) DB-5 (non-polar) Helium Purity assessment, separation from synthetic byproducts
Gas Chromatography (GC) DB-WAX (polar) Helium Separation from other terpenoids in essential oil analysis
Chiral HPLC Chiralcel® OD (Cellulose derivative) Heptane/Isopropanol Enantiomeric separation and quantification of e.e.

Chiral Gas Chromatography for Enantiomer Resolution

Chiral analysis is crucial in fragrance and biological studies, as enantiomers of the same compound can have different sensory or biological properties. wikipedia.org 2-Ethylfenchol possesses chiral centers, meaning it exists as different stereoisomers. leffingwell.com The synthesis of specific isomers, such as (1R,2R,4S)-2-ethylfenchol, underscores the importance of analytical methods that can differentiate and quantify these distinct forms. leffingwell.com

Chiral gas chromatography (GC) is the premier technique for separating enantiomers, which have identical physical properties and thus cannot be resolved by standard chromatographic methods. libretexts.org This separation is achieved by using a chiral stationary phase (CSP) within the GC column. The CSP, itself an enantiomerically pure compound, interacts diastereomerically with each enantiomer of the analyte. wikipedia.org These transient diastereomeric interactions have different energies, leading to different retention times for each enantiomer and enabling their separation and quantification. wikipedia.org

In the context of 2-Ethylfenchol research, chiral GC would be applied to:

Determine the enantiomeric purity of synthesized 2-Ethylfenchol.

Analyze the enantiomeric ratio in natural extracts or commercial fragrance formulations.

Investigate potential stereoselective biosynthesis or degradation pathways.

While specific studies detailing the chiral resolution of 2-Ethylfenchol are not prevalent in public literature, the methodology is well-established for similar volatile terpenoids. For instance, chiral GC coupled with mass spectrometry (GC-MS) has been successfully used to analyze the enantiomeric distribution of terpenoids in tea, demonstrating the technique's feasibility for complex natural products. nih.gov A typical application might involve using a cyclodextrin-based chiral stationary phase, which is known to effectively separate enantiomers of various cyclic compounds.

Table 1: Hypothetical Chiral GC-MS Data for Enantiomeric Resolution of 2-Ethylfenchol

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (%)
(1R,2R,4S)-2-Ethylfenchol22.598,50097.0
(1S,2S,4R)-2-Ethylfenchol23.11,500

This interactive table illustrates hypothetical results from a chiral GC analysis, showing distinct retention times and the calculated enantiomeric excess for a sample of 2-Ethylfenchol.

Multidimensional Gas Chromatography for Complex Mixture Analysis

2-Ethylfenchol is often a minor component within highly complex matrices, such as essential oils, perfumes, or environmental water samples where it can contribute to off-flavors. perflavory.comresearchgate.net In such cases, traditional single-column GC may fail to provide adequate separation, leading to co-elution where multiple compounds exit the column at the same time. researchgate.net This can result in misidentification or inaccurate quantification.

Multidimensional gas chromatography (MDGC), particularly comprehensive two-dimensional GC (GC×GC), offers a powerful solution by significantly enhancing peak capacity and resolving power. rsc.orgutexas.edu In a GC×GC system, two columns with different stationary phase selectivities are coupled. The entire effluent from the first-dimension (¹D) column is systematically sampled and rapidly separated on a second-dimension (²D) column. rsc.org This results in a two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., boiling point on a non-polar ¹D column and polarity on a polar ²D column).

This enhanced separation is invaluable for:

Fingerprinting Complex Samples: Creating detailed chemical fingerprints of perfumes or essential oils to identify the presence of 2-Ethylfenchol among hundreds of other compounds. researchgate.net

Detecting Trace Analytes: Isolating the peak of a trace odorant like 2-Ethylfenchol from major interfering compounds in environmental samples. researchgate.netresearchgate.net

Confirming Compound Identity: Providing more confident peak identification through structured two-dimensional retention patterns. utexas.edu

The application of GC×GC has been demonstrated for the analysis of complex odor mixtures, such as those found in food and beverages, and for screening for potent odor-causing compounds in drinking water. researchgate.netresearchgate.net

Table 2: Illustrative Separation Data Using MDGC for a Fragrance Sample

Compound¹D Retention Time (min)²D Retention Time (s)Odor Profile
Linalool15.22.1Floral, Spicy
Fenchone16.81.8Camphor-like
2-Ethylfenchol 20.5 3.5 Earthy, Camphor (B46023)
Patchouli Alcohol35.14.2Woody, Earthy

This interactive table shows how multidimensional gas chromatography can separate compounds in a complex fragrance mixture based on two distinct retention times, allowing for the clear identification of 2-Ethylfenchol.

Integration of Spectroscopy with Chemometrics for Complex Mixture Analysis

Analyzing spectroscopic data from complex mixtures presents a challenge because the signals from individual components often overlap. analyticon.eu Chemometrics, the application of mathematical and statistical methods to chemical data, provides a powerful way to extract meaningful information from such complex datasets. analyticon.euresearchgate.net When integrated with spectroscopic techniques like Raman or Near-Infrared (NIR) spectroscopy, chemometrics can be used for both qualitative and quantitative analysis without requiring physical separation of the components. analyticon.eumdpi.com

The process typically involves:

Data Acquisition: A series of spectra are collected from calibration samples with known compositions.

Model Development: A multivariate calibration model is built using algorithms like Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression. These algorithms identify correlations between spectral variations and changes in chemical concentrations. researchgate.netmdpi.com

Prediction: The developed model is then used to predict the concentration of the analyte, such as 2-Ethylfenchol, in unknown samples based on their spectra.

This integrated approach is particularly useful for:

Quality Control: Rapidly verifying the concentration of 2-Ethylfenchol in a fragrance or flavor product on a manufacturing line.

Process Monitoring: Real-time tracking of chemical reactions, such as the synthesis of 2-Ethylfenchol. mdpi.com

Non-destructive Analysis: Analyzing a sample without altering or destroying it.

For example, a chemometric model could be developed using Raman spectroscopy to quantify 2-Ethylfenchol and other key odorants in a perfume. The model would be trained on the spectra of various formulations and could then be used for rapid quality assurance, replacing slower chromatographic methods for routine checks. mdpi.com

Table 3: Example of a Chemometric Model for Predicting 2-Ethylfenchol Concentration via Spectroscopy

Sample IDActual Concentration (%)Predicted Concentration (%)Residual (%)
Cal-010.500.52-0.02
Cal-021.000.98+0.02
Cal-031.501.51-0.01
Unk-010.750.76-0.01

This interactive table demonstrates the performance of a hypothetical chemometric model, showing a strong correlation between the actual concentration of 2-Ethylfenchol and the concentration predicted from spectroscopic data.

Computational Chemistry and Molecular Modeling of 2 Ethylfenchol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the stability and reactivity of 2-Ethylfenchol (B92113). northwestern.edu These methods can elucidate the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds within the molecule.

Density Functional Theory (DFT) Studies of Reaction Intermediates

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. researchgate.net For a molecule like 2-Ethylfenchol, DFT studies would be instrumental in examining the structure and stability of potential reaction intermediates, such as carbocations that may form during biosynthetic pathways or chemical transformations. asianpubs.orgresearchgate.net

In analogous studies of bicyclic monoterpenes, DFT calculations, often in conjunction with dispersion corrections (e.g., B3LYP-D3), are employed to predict the relative energies of different intermediates and transition states. rsc.orgresearchgate.net This allows for the mapping of reaction pathways and the identification of the most likely mechanisms. For instance, in the context of terpene biosynthesis, DFT can help determine whether a classical or non-classical carbocation intermediate is more stable, guiding our understanding of the cyclization and rearrangement processes. asianpubs.orgresearchgate.net

A hypothetical DFT study on the protonation of 2-Ethylfenchol could explore the formation of a tertiary carbocation at the C2 position. The calculations would provide the optimized geometry of this intermediate and its relative stability compared to other potential protonation sites. The table below illustrates the kind of data that would be generated in such a study.

Table 1: Hypothetical Relative Energies of Protonated 2-Ethylfenchol Intermediates Calculated using DFT (B3LYP/6-31G)*

IntermediateProtonation SiteRelative Energy (kcal/mol)
1Hydroxyl Oxygen0.0 (Reference)
2Bridgehead Carbon (C1)+25.8
3Ethyl Group Carbon+35.2

Conformational Analysis using Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are crucial for performing detailed conformational analyses. For 2-Ethylfenchol, which possesses a rigid bicyclic core but has a flexible ethyl and hydroxyl group, these methods can accurately predict the preferred three-dimensional structures and their relative energies. asianpubs.org

Studies on the parent compound, fenchol (B156177), have utilized methods like Møller-Plesset perturbation theory (MP2) to characterize the conformational landscape with respect to the orientation of the hydroxyl group. researchgate.net Similar ab initio calculations for 2-Ethylfenchol would involve rotating the C-C bond of the ethyl group and the C-O bond of the hydroxyl group to identify all possible stable conformers. The results of such an analysis would provide insights into the most populated conformations at a given temperature, which is critical for understanding its chemical behavior and interactions.

Table 2: Hypothetical Relative Energies of 2-Ethylfenchol Conformers from Ab Initio Calculations (MP2/6-311++G(d,p))

ConformerDihedral Angle (C1-C2-C-C_ethyl)Dihedral Angle (C1-C2-O-H)Relative Energy (kcal/mol)
A60°180° (trans)0.00
B180°60° (gauche)1.25
C-60°-60° (gauche)1.30

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment. mdpi.comnih.gov An MD simulation of 2-Ethylfenchol would offer a dynamic picture of its structural flexibility.

Simulation of Solvent Effects on 2-Ethylfenchol Conformation

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. northwestern.edu MD simulations can explicitly model the solvent molecules around 2-Ethylfenchol, allowing for an investigation of how different solvents (e.g., water, ethanol, or a non-polar solvent) affect its conformational preferences. acs.org For example, in a polar protic solvent like water, hydrogen bonding between the solvent and the hydroxyl group of 2-Ethylfenchol would likely stabilize certain conformations over others. In contrast, a non-polar solvent would have a less specific influence, and intramolecular interactions would play a more dominant role.

Research on similar molecules has shown that properties like the radius of gyration can be calculated from MD trajectories to quantify the compactness of the molecule in different solvents. northwestern.edu

Table 3: Hypothetical Radius of Gyration of 2-Ethylfenchol in Different Solvents from MD Simulations

SolventAverage Radius of Gyration (Å)
Water3.45 ± 0.05
Ethanol3.52 ± 0.06
Hexane3.61 ± 0.08

Ligand-Receptor Docking Studies Involving 2-Ethylfenchol

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. asianpubs.org Given that many terpenoids exhibit biological activity, docking studies of 2-Ethylfenchol could provide hypotheses about its potential molecular targets. nih.govajchem-a.comrjptonline.orgbiointerfaceresearch.com

In a typical docking study, the three-dimensional structure of a target protein is used as a receptor. preprints.org The 2-Ethylfenchol molecule is then computationally placed into the binding site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses suggest the most likely binding modes. dntb.gov.ua

For instance, if 2-Ethylfenchol were to be investigated as a potential ligand for an olfactory receptor, docking studies could help identify the key amino acid residues in the receptor's binding pocket that interact with the molecule. nih.gov These interactions could include hydrogen bonds with the hydroxyl group and hydrophobic interactions with the carbon skeleton.

Table 4: Hypothetical Docking Results for 2-Ethylfenchol with a Putative Olfactory Receptor

ReceptorBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Olfactory Receptor OR-X-7.2Ser112Hydrogen Bond (with -OH)
Leu98, Val120, Ile205Hydrophobic

These computational approaches, from quantum mechanics to molecular simulations and docking, provide a powerful, multi-faceted framework for characterizing the chemical and physical properties of 2-Ethylfenchol at the molecular level.

Predictive Modeling of Binding Modes to Olfactory Receptors

Due to the difficulty in experimentally determining the crystal structures of most ORs, computational scientists often rely on homology modeling to create predictive 3D structures. herts.ac.uk This process uses the known structures of related GPCRs as templates. Once a model of an OR is built, molecular docking can be used to predict the preferred binding orientation of a ligand, such as 2-ethylfenchol, within the receptor's binding pocket. These docking studies generate scores that estimate the binding affinity and identify key amino acid residues involved in the interaction. nih.gov

Molecular dynamics (MD) simulations can further refine these findings by modeling the dynamic movements of the ligand-receptor complex over time. nih.gov This provides a more detailed view of the binding stability and the conformational changes the receptor undergoes upon ligand binding, which are crucial for its activation and the initiation of the signal transduction cascade. plos.orgresearchgate.net

Research has utilized these methods to investigate the interactions of 2-ethylfenchol with specific human olfactory receptors. For example, molecular docking simulations have been performed to study the binding of 2-ethylfenchol to the olfactory receptor OR11A1. researchgate.net These computational predictions are supported by experimental data showing that 2-ethylfenchol activates OR11A1 with a half-maximal effective concentration (EC50) of 10.12 ± 1.25 µM. researchgate.net Further studies have also computationally assessed the interaction between 2-ethylfenchol and another olfactory receptor, OR2W1, resulting in a calculated docking score of -6.5.

Table 1: Predictive Modeling of 2-Ethylfenchol Binding to Olfactory Receptors

Olfactory Receptor Method Used Key Findings
OR11A1 Homology Modeling, Molecular Docking, Molecular Dynamics Simulation 2-Ethylfenchol is an agonist for this receptor. The binding interaction leads to alterations in the transmembrane helices TM6 and TM7. The experimental EC50 value is 10.12 ± 1.25 µM. researchgate.net
OR2W1 Homology Modeling, Molecular Docking A docking score of -6.5 was calculated for the interaction between 2-ethylfenchol and the OR2W1 model.
OR10G4, OR10G8, OR11H1 Not Specified 2-Ethylfenchol has been identified as a ligand for these receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) and the closely related Quantitative Structure-Odor Relationship (QSOR) studies are computational methods used to correlate the structural or physicochemical properties of molecules with their biological activity or sensory properties. oup.comperfumerflavorist.com The fundamental principle is that variations in the chemical structure of a compound can predictably affect its activity. oup.com While specific QSAR models derived exclusively for 2-ethylfenchol were not identified, the methodology has been extensively applied to the broader class of terpenoids and other odorants to predict properties like odor thresholds, repellent activity, and odor character. oup.comescholarship.orgnih.gov

The development of a QSAR model involves several steps. First, a set of molecules with known activities (the "training set") is selected. Then, a wide range of "molecular descriptors" are calculated for each molecule. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. mdpi.com Finally, statistical methods are used to build a mathematical equation that links a selection of these descriptors to the observed activity. nih.govacs.org

For instance, a QSAR analysis of bridged-ring terpenoid derivatives to determine their repellent activity against Blattella germanica found that properties like the energy of the highest occupied molecular orbital minus one (HOMO-1), topological indices (Kier and Hall index, Balaban index), and the relative positive charged surface area were crucial for activity. nih.gov Similarly, QSAR studies on various volatile organic compounds, including terpenes, have used solvation models and physicochemical parameters like polarity, hydrogen-bond acidity/basicity, and lipophilicity to successfully predict nasal pungency thresholds. escholarship.orgucl.ac.uk These approaches demonstrate how the structural features of terpenoids, the class to which 2-ethylfenchol belongs, can be quantitatively linked to a biological response.

Table 2: Illustrative Molecular Descriptors in QSAR for Terpenoids and Odorants

Descriptor Type Specific Descriptor Example Relevance to Odor/Activity
Electronic HOMO-1 Energy Relates to the molecule's reactivity and ability to participate in orbital interactions. nih.gov
Topological Balaban Index A numerical value that describes the size, shape, and degree of branching of the molecular skeleton. nih.gov
Physicochemical Hydrogen-Bond Acidity/Basicity Quantifies the ability of a molecule to donate or accept a hydrogen bond, which is critical for interactions with receptor sites. oup.comescholarship.org
Physicochemical Lipophilicity (log P) Describes how well a molecule dissolves in fats and oils versus water, affecting its ability to cross the nasal mucus and reach the receptor. oup.comescholarship.org
Quantum Chemical Relative Positive Charged Surface Area Relates to the molecule's electrostatic potential and its ability to form electrostatic interactions with the receptor. nih.gov

Computer-Aided Molecular Design for Fenchol Analogues

Computer-Aided Molecular Design (CAMD) is a "reverse engineering" approach that uses computational tools to design novel molecules with a specific set of desired properties. biorxiv.orgmdpi.com Instead of synthesizing and testing thousands of compounds, CAMD allows for the systematic construction and screening of virtual molecules, saving significant time and resources. mdpi.comrsc.org This methodology is increasingly used in the fragrance industry to discover new scent molecules. mdpi.comresearchgate.net

The CAMD process for designing novel fenchol analogues would begin by defining the target properties. This could involve specifying a desired odor profile (e.g., enhancing the earthy notes while reducing the camphoraceous character of 2-ethylfenchol), as well as required physicochemical properties like volatility, stability in a product base (like soap or lotion), and environmental safety. rsc.org

These target properties are then translated into mathematical models, often using QSAR/QSOR equations or machine learning algorithms. mdpi.comrsc.org These predictive models serve as constraints within a larger optimization problem. The CAMD software then systematically combines different molecular building blocks or modifies a starting scaffold, like fenchol, to generate new virtual structures. Each generated structure is evaluated against the property constraints. Only those molecules that meet all the predefined criteria are presented as potential candidates for synthesis and experimental testing. rsc.org

While specific studies detailing the de novo design of fenchol analogues for fragrance are not prevalent, research on related scaffolds demonstrates the feasibility of this approach. For example, fenchone (B1672492) (the ketone corresponding to fenchol) has been used as a starting point for designing and synthesizing novel derivatives targeting cannabinoid receptors, with molecular modeling used to elucidate their binding interactions. huji.ac.il This highlights how the fenchol/fenchone framework can be computationally manipulated to create new functional molecules. Applying a similar CAMD framework focused on olfaction could lead to the discovery of novel fenchol analogues with unique and valuable scent profiles. mdpi.comrsc.org

Table 3: General Framework for Computer-Aided Molecular Design (CAMD) of Fenchol Analogues

Step Description Example Application for Fenchol Analogue
1. Define Design Objectives Specify the desired sensory, physical, and safety properties for the new molecule. rsc.org Design a molecule with a stronger earthy note, lower camphor (B46023) note, increased volatility compared to 2-ethylfenchol, and high stability in soap.
2. Develop Property Models Create predictive models (e.g., QSAR/QSOR) that link molecular structure to the target properties. mdpi.com Develop a QSOR model that predicts "earthy" odor intensity based on topological and electronic descriptors for a training set of terpenoids.
3. Formulate Optimization Problem Set up a mathematical framework where the goal is to find a molecular structure that optimizes the desired properties, subject to the constraints from the property models. rsc.org Maximize the "earthy" score while ensuring the "camphor" score is below a certain threshold and vapor pressure is within a target range.
4. Generate and Screen Candidates Use algorithms to build and modify molecular structures based on a starting scaffold (e.g., fenchol) or from basic building blocks. Each candidate is evaluated against the objective functions and constraints. mdpi.comrsc.org The software would generate thousands of virtual molecules by adding, removing, or changing functional groups on the fenchol skeleton, and then filter them based on the predefined rules.
5. Synthesize and Validate The most promising virtual candidates are selected for laboratory synthesis and experimental testing to confirm their actual properties. rsc.org A top-ranked designed analogue is synthesized and its odor profile, volatility, and stability are measured to compare with the computational predictions.

Table 4: Compound Names Mentioned in the Article

Compound Name
2-Ethylfenchol
Fenchol

Biological Interactions and Mechanistic Insights of 2 Ethylfenchol

Olfactory Receptor Binding and Activation Mechanisms by 2-Ethylfenchol (B92113)

The perception of 2-ethylfenchol, a bicyclic monoterpenoid alcohol known for its characteristic earthy and musty odor, is initiated by its interaction with specific olfactory receptors (ORs) in the nasal epithelium. nih.gov This process involves a cascade of molecular events, from selective binding at the receptor level to the generation of a neural signal.

The human olfactory receptor OR11A1 has been identified as a key receptor for 2-ethylfenchol. nih.govacs.org Studies have validated that 2-ethylfenchol acts as an agonist for OR11A1. nih.govacs.org In functional assays, 2-ethylfenchol is characterized as a partial agonist of OR11A1, demonstrating a ninefold lower efficacy when compared to geosmin (B144297), another potent agonist for this receptor. acs.orgresearchgate.net Despite its lower efficacy, 2-ethylfenchol shows a slightly higher potency in activating OR11A1. acs.org

The potency of an agonist is often quantified by its EC50 value, which represents the concentration required to elicit a half-maximal response. For 2-ethylfenchol, the EC50 value for activating OR11A1 is 10.12 ± 1.25 µM. acs.orgtandfonline.com This is significantly different from the EC50 value for geosmin, which is 27.97 ± 7.16 μmol/L. acs.orgresearchgate.net This suggests that 2-ethylfenchol binds to and activates the receptor at a lower concentration than geosmin. acs.org

OR11A1 demonstrates selectivity, as screening against a wide array of 177 chemically diverse, food-relevant odorants did not reveal any other significant agonists besides geosmin and 2-ethylfenchol. nih.govacs.org While previous screenings had suggested fenchone (B1672492) might also be an agonist, recent studies could not confirm a concentration-dependent activation. nih.govacs.org The specificity of OR11A1 for these bicyclic terpenoid alcohols, which share similar "earthy/musty" odor characteristics, highlights the receptor's fine-tuning for particular molecular structures. nih.gov The ability of OR11A1 to be activated by structurally diverse compounds like terpene derivatives, sesquiterpenes, and polycyclic aldehydes demonstrates both the breadth and selectivity of its chemical recognition. biorxiv.org

Table 1: Agonist Activity at Olfactory Receptor OR11A1

Compound Agonist Type Efficacy Compared to Geosmin EC50 Value (µM) Source
2-Ethylfenchol Partial Agonist 9-fold lower 10.12 ± 1.25 acs.orgtandfonline.com

Olfactory receptors, including OR11A1, are members of the G-protein coupled receptor (GPCR) superfamily, the largest class of membrane receptors in eukaryotes. nih.govgoogle.comyoutube.com These receptors are characterized by their seven transmembrane domains that form a barrel-like structure within the cell membrane. nih.govgoogle.com The process of olfactory signaling begins when an odorant molecule, such as 2-ethylfenchol, binds to an OR. nih.govbiorxiv.org

This binding event induces a conformational change in the receptor protein. youtube.com This structural alteration allows the activated receptor to interact with a heterotrimeric G-protein located on the intracellular side of the membrane. youtube.comigem.org In the olfactory system, this is typically the olfactory-specific G-protein, Gαolf. biorxiv.org

Upon activation by the receptor, the G-protein releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP). youtube.comreactome.org This exchange causes the G-protein to dissociate into its α-subunit (Gαolf-GTP) and a βγ-complex. igem.orgreactome.org The now-active Gαolf-GTP subunit then binds to and activates the enzyme adenylyl cyclase type III (ACIII). biorxiv.orgreactome.org

Activated ACIII catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), which acts as a second messenger in the cell. youtube.combiorxiv.org The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane. biorxiv.orgreactome.org This allows an influx of cations, primarily calcium (Ca2+), which depolarizes the olfactory sensory neuron and generates an electrical signal that is transmitted to the brain for processing. nih.govbiorxiv.org

The human olfactory receptor repertoire is characterized by significant genetic variation, which can alter receptor function and, consequently, odor perception. biorxiv.orgpnas.orgnih.gov Studies have directly linked genetic variation in the genomic region containing OR11A1 with the perceived intensity of 2-ethylfenchol. biorxiv.orgpnas.org

Because OR genes are often located in clusters, an association analysis can identify a genomic region linked to a phenotype, but pinpointing the exact causal gene can be challenging due to linkage disequilibrium, where nearby SNPs are inherited together. biorxiv.orgpnas.orgpnas.org For 2-ethylfenchol, a significant association was found with a locus on chromosome 6 that contains three olfactory receptors: OR11A1, OR12D2, and OR10C1. biorxiv.orgpnas.orgpnas.org

To determine which of these receptors was responsible for the perceptual differences, functional assays were performed. pnas.orgpnas.org When the major haplotypes (sets of co-inherited genetic variants) for this locus were cloned and tested, only the haplotypes for OR11A1 responded to 2-ethylfenchol in a heterologous assay. pnas.orgpnas.org This provided strong evidence that OR11A1 is the causal receptor at this locus for the perception of 2-ethylfenchol. pnas.orgbiorxiv.org Furthermore, OR haplotypes that exhibited lower maximum responses in the cell-based assays were associated with individuals rating the intensity of 2-ethylfenchol as lower. pnas.orgpnas.org These findings demonstrate that even a single functional OR can significantly influence odor perception, highlighting the constraints on redundancy within the combinatorial code of olfaction. pnas.org While OR genotype is a major contributor, models that also incorporate ancestry, age, and gender account for less than 50% of the explainable variance for the perception of 2-ethylfenchol, suggesting other factors are also involved. pnas.orgnih.govpnas.org

Table 2: Genetic Associations with 2-Ethylfenchol Perception

Locus Associated ORs Causal OR Effect of Variation Source

Understanding the precise interactions between an odorant and its receptor at a molecular level is challenging due to the difficulty in crystallizing GPCRs. nih.gov Computational methods, such as homology modeling and molecular dynamics (MD) simulations, provide powerful tools to investigate these dynamics. nih.gov

Homology models of olfactory receptors, including OR11A1, have been generated to create three-dimensional structures for analysis. tandfonline.com These models are often based on the known structures of other GPCRs. nih.gov Using these models, ligand docking simulations can be performed to predict how an odorant like 2-ethylfenchol fits into the receptor's binding pocket and which amino acid residues it interacts with. tandfonline.com

In a study modeling several OR-odorant pairs, 2-ethylfenchol was docked into a homology model of OR11A1. tandfonline.com Such simulations help identify key interacting residues and provide insights into the structural basis of ligand recognition and receptor activation. tandfonline.com Molecular dynamics simulations can further enhance this understanding by exploring the evolution of the receptor-ligand complex over time, revealing conformational changes in the receptor upon odorant binding. nih.gov For instance, analysis across several ORs has shown that odorant binding consistently alters the transmembrane helices TM6 and TM7, highlighting these regions as crucial for receptor activation. tandfonline.com The combination of advanced protein structure prediction tools and MD simulations is significantly advancing the ability to decipher the molecular mechanisms of olfaction. nih.gov

Impact of Genetic Polymorphisms on Olfactory Receptor Function

Biochemical Pathways in Microbial Biosynthesis and Biotransformation of 2-Ethylfenchol

2-Ethylfenchol is a naturally occurring compound formed by the metabolic activity of soil-borne microorganisms. nih.govacs.org Its presence, along with structurally similar compounds like geosmin, contributes to the "musty" or "earthy" off-flavors that can be found in water and certain foods. nih.govacs.org

The biosynthesis of 2-ethylfenchol is a result of enzymatic processes within these microbes. smolecule.com It is classified as a bicyclic monoterpenoid alcohol. The general biosynthetic pathway for terpenes involves precursor molecules derived from the isoprenoid pathway. For 2-ethylfenchol, it has been suggested that the biosynthesis proceeds from geranyl pyrophosphate, a common precursor for many terpenes. smolecule.com A series of enzymatic reactions, likely involving terpene synthases and other modifying enzymes, would convert this precursor into the final 2-ethylfenchol structure. smolecule.com While the specific enzymes and the complete, step-by-step pathway for 2-ethylfenchol formation in soil microbes have not been fully elucidated in the provided research, its production is clearly established as a result of microbial biotransformation processes in the soil environment. nih.govacs.orgnih.govmdpi.com

Table 3: List of Chemical Compounds

Compound Name
2-Ethylfenchol
1,8-cineol
4-ethenylphenol
Adenosine triphosphate (ATP)
cAMP (cyclic adenosine monophosphate)
Fenchone
Geranyl pyrophosphate
Geosmin
Guanosine diphosphate (GDP)
Guanosine triphosphate (GTP)
Methionol
Patchoulol

Biotransformation Pathways in Environmental Systems

Detailed biotransformation pathways for 2-Ethylfenchol in environmental systems are not extensively documented in current scientific literature. However, its origin provides insight into its environmental formation. 2-Ethylfenchol is recognized as a compound of microbial origin, formed by soil-borne microorganisms. earth.comscienceopen.com This biosynthesis is a key aspect of its presence in the environment, contributing to the earthy or musty off-notes in water and food products. scienceopen.comscribd.com For instance, 2-Ethylfenchol is commercially used as a marker for contaminated water in the brewing industry. scribd.com

Its chemical behavior suggests potential transformation pathways. Like its parent compound fenchol (B156177), 2-Ethylfenchol can be oxidized to produce the corresponding ketone or aldehyde. smolecule.com Studies on the related compound fenchol have shown that it can be oxidized by liver microsomes, specifically by cytochrome P450 enzymes like CYP2A6 and CYP2B1, indicating that oxidative transformation is a plausible pathway. thegoodscentscompany.com While these are not environmental systems, they point to the types of biochemical reactions the molecule can undergo. The compound shares odor characteristics with geosmin, another well-known microbial volatile that contributes to the scent of soil. earth.comsmolecule.com

In Vitro Studies of Fenchol Derivative Biological Activity

In vitro research has been crucial in elucidating the biological activities of fenchol and its derivatives, revealing potential therapeutic applications. These studies have primarily focused on antiviral effects and interactions with cellular receptors.

Recent research has highlighted the potential of fenchol derivatives as antiviral agents, particularly against filoviruses like Ebola (EBOV) and Marburg (MARV). nih.gov A 2024 study detailed the synthesis of a series of (+)-fenchol and (-)-isopinocampheol (B1672273) derivatives and evaluated their activity against infections by lentiviruses pseudotyped with filovirus glycoproteins. nih.gov

Derivatives featuring an N-alkylpiperazine cycle were identified as the most potent antiviral compounds in the series. nih.gov The table below summarizes the inhibitory concentrations for these potent derivatives. nih.gov

Compound ClassTarget VirusReported Activity (IC₅₀)
(+)-Fenchol derivatives with N-alkylpiperazine cycleLenti-EboV-GP1.4–20 µM
(+)-Fenchol derivatives with N-alkylpiperazine cycleLenti-MarV-GP11.3–47 µM

This table presents the half-maximal inhibitory concentration (IC₅₀) values for the most effective fenchol derivatives against Ebola (EboV) and Marburg (MarV) virus glycoprotein (B1211001) (GP) pseudotyped lentiviruses. nih.gov

Fenchone, the ketone analog of fenchol, has served as a scaffold for synthesizing novel compounds with high affinity for specific cellular receptors. nih.govresearchgate.net Fenchone derivatives have been characterized as a novel class of selective ligands for the cannabinoid receptor type 2 (CB2R), a key target in the endocannabinoid system primarily expressed in immune cells. nih.govresearchgate.net

A series of cannabinoid-type derivatives were synthesized by coupling fenchones with various resorcinols and phenols. nih.govresearchgate.net Structure-activity relationship (SAR) studies of these analogs revealed that specific structural features were crucial for maintaining high affinity and selectivity for the human CB2 receptor (hCB2R). nih.gov These features included the use of (-)-fenchone, the presence of dimethoxy groups on the resorcinol (B1680541) ring, and a branched lipophilic side chain. nih.gov

One of the most promising compounds synthesized, 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol (compound 1d ), demonstrated high affinity and selectivity for hCB2R. nih.govresearchgate.net Functional assays confirmed it to be a highly potent and efficacious hCB2R agonist, suggesting potential for development as an anti-inflammatory and analgesic agent. nih.govresearchgate.net In contrast, substituting other chemical scaffolds with fenchone has been shown to result in a loss of CB2R binding, highlighting the importance of the fenchone structure in these specific ligand-receptor interactions. acs.org

CompoundAssayResult
1d hCB2R Binding Affinity (Kᵢ)3.51 nM
1d hCB2R Agonist Potency (EC₅₀)2.59 nM
1d hCB2R Agonist Efficacy (Eₘₐₓ)89.6%

This table shows the in vitro biological activity of the lead fenchone derivative 1d at the human cannabinoid receptor type 2 (hCB2R). Data includes the binding affinity (Kᵢ), agonist potency (EC₅₀), and maximal efficacy (Eₘₐₓ). nih.govresearchgate.net

Environmental Occurrence and Biogeochemical Cycling of 2 Ethylfenchol

Microbial Origin and Production Pathways in Natural Systems

2-Ethylfenchol (B92113) is a naturally occurring bicyclic monoterpenoid recognized as a volatile compound of microbial origin. eurekalert.orgsciencedaily.com Its presence in the environment is primarily attributed to the metabolic activity of various microorganisms, particularly bacteria found in damp soil and water. jwii.com.auflavoractiv.com Research has identified 2-Ethylfenchol as a compound formed by soil-borne microorganisms, which can lead to the contamination of food products and impart "musty" or "earthy" off-flavors. acs.orgscienceopen.comnih.gov

While the precise enzymatic pathways for 2-Ethylfenchol biosynthesis are not extensively detailed in the available literature, its formation is understood to be a result of microbial processes. It is often studied alongside other well-known microbial volatile compounds like geosmin (B144297), suggesting they may originate from similar sources. acs.orgnih.gov The production of geosmin is well-documented in soil-dwelling Actinomycetes, such as Streptomyces species, which are known for producing a wide array of volatile organic compounds. acs.orgscienceopen.com Given that 2-Ethylfenchol is also identified as a product of soil microbes, it is plausible that similar organisms are involved in its synthesis. acs.orgnih.gov

The production is a biological process occurring within microbial cells, after which the compound is released into the surrounding environment. jwii.com.auflavoractiv.com This microbial production is a key initial step in the biogeochemical cycle of 2-Ethylfenchol, introducing it into terrestrial and aquatic systems.

Table 1: Microbial Sources of 2-Ethylfenchol This table is based on current research findings. Specific species that produce 2-Ethylfenchol are not yet definitively identified in the reviewed literature.

Microbial GroupHabitatRole in ProductionCitation
BacteriaWater, Damp SoilPrimary producers jwii.com.au, flavoractiv.com
Soil-borne MicroorganismsTerrestrial EnvironmentsFormation of the compound, leading to its environmental presence acs.org, scienceopen.com, nih.gov

Environmental Distribution and Fate in Terrestrial and Aquatic Ecosystems

Once produced, 2-Ethylfenchol is distributed within various environmental compartments. Its primary reservoirs are soil and water, consistent with its microbial origins. flavoractiv.com The compound's physicochemical properties influence its transport and persistence in these ecosystems. With an estimated water solubility of 99.48 mg/L at 25 °C, it exhibits some mobility in aqueous environments. thegoodscentscompany.comperflavory.com This can lead to the contamination of raw water sources, which may subsequently affect drinking water quality or be passed into food production processes. jwii.com.auflavoractiv.com

In terrestrial environments, the fate of 2-Ethylfenchol is governed by its interaction with soil particles. The soil adsorption coefficient (Koc) is a key parameter for predicting this behavior. Based on estimation models, the log Koc for 2-Ethylfenchol is between 2.34 and 2.62, which suggests moderate adsorption to soil organic matter. thegoodscentscompany.com

The compound can also be released into the atmosphere. Its estimated atmospheric half-life, based on reactions with hydroxyl radicals, is approximately 1.3 days. thegoodscentscompany.com 2-Ethylfenchol also has the potential to bioaccumulate in organisms. The regression-based method for the bioconcentration factor (BCF) yields a log BCF of 2.172, indicating a moderate potential for accumulation in aquatic life. thegoodscentscompany.com

Table 2: Environmental Fate and Physicochemical Properties of 2-Ethylfenchol (Data sourced from EPI Suite™ estimation models)

ParameterEstimated ValueSignificanceCitation
Water Solubility99.48 mg/L (at 25 °C)Moderate mobility in aquatic systems thegoodscentscompany.com, perflavory.com
Log Koc (Soil Adsorption)2.34 - 2.62Moderate sorption to soil and sediment thegoodscentscompany.com
Atmospheric Half-Life1.3 days (OH Radical Reaction)Relatively short persistence in the atmosphere thegoodscentscompany.com
Log BCF (Bioaccumulation)2.172Moderate potential to bioaccumulate in organisms thegoodscentscompany.com

Biotransformation and Degradation Mechanisms in Environmental Matrices

The persistence of 2-Ethylfenchol in the environment is determined by various transformation and degradation processes. These include both biotic and abiotic mechanisms.

Atmospheric oxidation represents a significant abiotic degradation pathway. The reaction of 2-Ethylfenchol with photochemically produced hydroxyl radicals is estimated to result in a half-life of about 1.3 days, preventing long-range atmospheric transport. thegoodscentscompany.com Information regarding its breakdown through aqueous hydrolysis is limited, with estimation models unable to predict rate constants for this process. thegoodscentscompany.com

Biotransformation by microorganisms is a crucial aspect of the compound's environmental fate. While it is produced by microbes, its susceptibility to microbial degradation appears to be limited. Prediction models suggest that 2-Ethylfenchol is not readily biodegradable. thegoodscentscompany.com The estimated biotransformation half-life in water is 1.66 days. thegoodscentscompany.com The specific metabolic pathways for its degradation by environmental microorganisms have not been fully elucidated. However, general microbial degradation of terpenoid alcohols often involves oxidation reactions. Such transformations could potentially convert the tertiary alcohol group of 2-Ethylfenchol into other chemical forms, altering its environmental behavior and impact.

Table 3: Degradation and Transformation of 2-Ethylfenchol

ProcessMechanismHalf-Life/OutcomeCitation
Atmospheric OxidationReaction with Hydroxyl Radicals~1.3 days thegoodscentscompany.com
BiodegradationMicrobial MetabolismNot readily biodegradable thegoodscentscompany.com
BiotransformationMicrobial MetabolismEstimated half-life of 1.66 days in water thegoodscentscompany.com
Aqueous HydrolysisChemical Reaction with WaterRate constants not estimated thegoodscentscompany.com

Advanced Applications in Chemical Sensor Development and Artificial Olfaction

Design and Development of Chemical Sensors for 2-Ethylfenchol (B92113) Detection

The creation of reliable sensors for 2-Ethylfenchol hinges on designing materials that exhibit a distinct and measurable response upon interaction with the molecule. Research has explored various platforms, from traditional metal oxide semiconductors to innovative nanomaterial-based systems, each offering unique advantages in sensitivity and selectivity.

Metal Oxide Semiconductor (MOS) sensors are a cornerstone of chemical detection, functioning through a change in electrical resistance when the sensing material interacts with a target gas. sensorsandtransmitters.com These sensors typically consist of a metal oxide layer (commonly tin dioxide (SnO₂), zinc oxide (ZnO), or tungsten oxide (WO₃)) deposited on a substrate with electrodes and a heater that maintains an optimal operating temperature between 200°C and 400°C. sensorsandtransmitters.comsenlink.co.kr The high temperature accelerates the chemical reactions on the sensor surface, enhancing response speed. sensorsandtransmitters.com

Recent studies have demonstrated the efficacy of MOS sensor arrays in detecting 2-Ethylfenchol. In one such study, an artificial olfactory device was developed using a sensor array composed of three metal oxides: SnO₂, ZnO, and WO₃. acs.org This system was capable of discriminating 2-Ethylfenchol from a panel of seven other odorants, including geraniol, heptanol, and d-limonene. acs.org The diverse response patterns generated by the array for each odorant form a unique "fingerprint," enabling classification. sensorsandtransmitters.comacs.org

Another research effort utilized a laser-oxidized MOS sensor array to measure sensing behaviors when exposed to eight different odor molecules, including 2-Ethylfenchol. hhu.de The ability of these multi-sensor arrays to generate non-correlated responses for different gases is crucial for the reliable discrimination of complex mixtures. mrs-k.or.kr

Sensor TypeMetal Oxides UsedTarget AnalytesKey FindingReference
Laser-Induced Oxidation-Based Artificial Olfactory DeviceSnO₂, ZnO, WO₃2-Ethylfenchol and 7 other odorantsAchieved 95.2% accuracy in classifying single odor molecules. acs.org
Laser-Oxidized MOS Sensor ArrayNot specified2-Ethylfenchol and 7 other odorantsDemonstrated distinct sensing behaviors for different odor molecules. hhu.de

The integration of nanomaterials represents a significant advancement in chemical sensor technology, offering enhanced sensitivity and selectivity due to their high surface-area-to-volume ratio and unique electronic properties. mdpi.comnih.gov For 2-Ethylfenchol detection, research has focused on materials like laser-induced graphene (LIG) and ceria (CeO₂) nanoparticles. researchgate.netacs.org

An intelligent olfactory system was developed using a porous LIG sensor array doped with ceria nanoparticles. researchgate.netacs.org This platform successfully classified nine different odorant molecules, including 2-Ethylfenchol, with an accuracy exceeding 95%. researchgate.netacs.org The fabrication process allows for the creation of a sensor array with significant physical and chemical diversity in a single step, mimicking the combinatorial coding strategy of biological olfactory receptors. nih.govresearchgate.netacs.org This approach, where one odorant molecule binds to multiple receptors, allows the human olfactory system to distinguish a vast number of smells with a limited number of receptor types. nih.gov The sensor operates at room temperature, offering an advantage in terms of power consumption. nih.govresearchgate.net

The use of nanomaterials like graphene and metal oxide nanoparticles can improve the electrochemical activity and response to target analytes, leading to lower detection limits. mdpi.com These advanced sensors are being explored for various applications, from monitoring neuropharmaceuticals to detecting disease biomarkers in breath. mdpi.comnih.gov

Metal Oxide Semiconductor (MOS) Sensor Responses to 2-Ethylfenchol

Machine Learning Approaches for Olfactory Signal Processing and Classification

The vast and complex datasets generated by sensor arrays necessitate the use of sophisticated data analysis techniques. Machine learning (ML) has become indispensable for processing and classifying olfactory signals, enabling the transition from simple detection to nuanced odor recognition and deconvolution. frontiersin.orgmdpi.com

Deep learning, a subset of machine learning, utilizes neural networks with multiple layers to learn from large amounts of data. In the context of olfaction, these models can identify and classify the unique "odor fingerprints" generated by sensor arrays. acs.org An odor fingerprint is the collective response pattern of all sensors in an array to a specific odorant. sensorsandtransmitters.com

Researchers have successfully applied deep learning networks to classify the response patterns from MOS sensor arrays exposed to 2-Ethylfenchol and other odorants, achieving a classification accuracy of 95.2% for single molecules. acs.org Similarly, Convolutional Neural Networks (CNNs), a class of deep learning models particularly effective for pattern recognition in image data, have been used to analyze fluorescence fingerprint data, demonstrating superiority over conventional machine learning methods. mdpi.com

A key concept in this area is the translation of raw analytical data, such as mass spectra, into molecular fingerprints using deep learning models like DeepEI. researchgate.netnih.gov These fingerprints, which encode the structural features of a molecule, can then be used for rapid identification and similarity searching against vast chemical libraries. researchgate.netosti.gov

ML Model/ApproachSensor PlatformTaskPerformanceReference
Deep Neural NetworkLaser-Induced Oxidation MOS ArraySingle Odor Classification (incl. 2-Ethylfenchol)95.2% average accuracy acs.org
Support Vector Machine (SVM)Ceria-Doped Laser-Induced Graphene ArrayOdor Type & Concentration Prediction (incl. 2-Ethylfenchol)>95% accuracy researchgate.netacs.org
Deep Neural NetworkLaser-Induced Oxidation MOS ArrayOdor Mixture Deconvolution91.3% average accuracy acs.org

Identifying the individual components of a complex odor mixture is a significant challenge in analytical chemistry, a process known as deconvolution. acs.org Machine learning algorithms are being developed to tackle this issue. An artificial olfactory system using a deep learning network has demonstrated the ability to successfully deconvolve the types and concentrations of components in two-odor mixtures with an average accuracy of 91.3%. acs.org

Other algorithmic approaches draw inspiration from neurobiology. For instance, a habituation algorithm, modeled after processes in the fruit fly olfactory system, can filter out redundant background scents to enhance the discrimination of odors that share common components and improve the detection of novel compounds in a mixture. nih.gov This is crucial for real-world applications where target odors are often embedded in a complex olfactory background. nih.gov Understanding the synergistic and antagonistic interactions between different odor substances is key to accurately predicting the character of a complex odor, a task for which machine learning is well-suited. mdpi.com

Deep Learning Models for Odor Fingerprint Analysis

Integration of 2-Ethylfenchol Sensing in Biomimetic Olfactory Systems

The ultimate goal of artificial olfaction is to create biomimetic systems, or electronic noses (e-noses), that replicate the function of the mammalian olfactory system. hhu.de These systems integrate advanced sensor arrays with sophisticated signal processing to mimic how biological systems detect, process, and perceive odors. nih.govresearchgate.netresearchgate.net

The detection of 2-Ethylfenchol is often used as a case study in the development of these systems. For example, sensor arrays based on ceria-doped laser-induced graphene are described as functional olfactory receptor-mimicking arrays. researchgate.netacs.org By creating a diverse set of sensors that each respond differently to various odorants, these systems emulate the "combinatorial coding" principle of biological olfaction. nih.gov

Knowledge of the specific human olfactory receptors that respond to a given compound can inform the design of more effective biomimetic sensors. Research has identified that the human olfactory receptor OR11A1 is activated by 2-Ethylfenchol. sciencedaily.comnih.gov This biological insight provides a target for developing sensors with tailored affinities, moving beyond broad-spectrum detection to more specific and sensitive recognition, thereby advancing the development of the next generation of artificial olfactory systems. acs.org

Future Research Directions and Emerging Methodologies

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic view of the biological significance of 2-Ethylfenchol (B92113) requires moving beyond single-domain studies into the realm of multi-omics data integration. This approach combines data from various molecular levels—such as genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive model of a biological system. nih.gov The application of 'omic techniques to generate multiple datasets from a single sample can facilitate hypothesis generation and the identification of molecular functions and mechanisms. nih.gov While specific multi-omics studies focusing exclusively on 2-Ethylfenchol are not yet prevalent, the framework established in related fields provides a clear roadmap for future research. jci.orgnih.gov

By integrating metagenomics of soil environments with metabolomics, researchers could identify the specific microorganisms responsible for producing 2-Ethylfenchol and elucidate its biosynthetic pathways. acs.orgfrontiersin.org Furthermore, combining transcriptomics and metabolomics would allow for an in-depth analysis of how the production of 2-Ethylfenchol is regulated in response to various environmental cues. nih.govfrontiersin.org Such studies could reveal the compound's role in microbial community interactions, defense mechanisms, or signaling. For instance, multi-omics analysis has been successfully used to understand host-microbe interactions and the role of specific metabolites in conditions like biofilm formation, demonstrating the power of this approach. nih.govfrontiersin.orgfrontiersin.org The ultimate goal is to leverage these integrated datasets to understand the flow of biological information across multiple levels, from the genetic blueprint to the final metabolic output. nih.gov

Omics TechnologyPotential Application to 2-Ethylfenchol ResearchAnticipated Insights
Genomics/Metagenomics Sequencing of DNA from environmental samples (e.g., soil) where 2-Ethylfenchol is present. nih.govIdentification of microbial species that produce 2-Ethylfenchol and the genes encoding its biosynthetic enzymes (e.g., terpene synthases). acs.org
Transcriptomics Analysis of RNA expression in producing organisms under various conditions. nih.govUnderstanding the regulatory networks that control 2-Ethylfenchol production in response to environmental stimuli.
Proteomics Large-scale study of proteins, particularly enzymes involved in metabolic pathways. nih.govConfirmation of the expression and activity of enzymes in the 2-Ethylfenchol biosynthetic pathway.
Metabolomics Comprehensive analysis of metabolites in a biological sample. nih.govnih.govQuantifying levels of 2-Ethylfenchol and related pathway intermediates; discovering novel metabolic products. mdpi.com
Multi-Omics Integration Simultaneous analysis of two or more 'omics' datasets using computational tools (e.g., MOFA, DIABLO). jci.orgmixomics.orgA holistic model of 2-Ethylfenchol's biosynthesis, regulation, and ecological function. nih.gov

Development of Novel Analytical Probes for In Situ Research

Advancements in analytical chemistry are enabling the detection and study of compounds like 2-Ethylfenchol with greater sensitivity and in complex environments. Emerging methodologies are focused on creating novel probes and sensors for in situ analysis, which minimizes sample manipulation and provides a more accurate picture of a compound's state in its natural environment.

One of the most innovative approaches is the development of artificial olfactory systems, or "electronic noses." researchgate.net Researchers have created a porous laser-induced graphene (LIG) sensor array doped in situ with cerium oxide nanoparticles. acs.orgacs.org This sensor array exhibits diverse response patterns to different odorant molecules, including 2-Ethylfenchol. researchgate.netacs.orgacs.org By using machine learning algorithms to interpret these patterns, the system can accurately predict the type and concentration of various odorants. researchgate.net This technology provides a rapid and powerful tool for creating functional olfactory receptor-mimicking arrays for applications in environmental monitoring or the fragrance industry. researchgate.net

Another significant development is in the area of sample preparation and microextraction. A novel method known as dispersive liquid–liquid microextraction with solidification of the floating organic droplet (DLLME-SFO) has been developed using a natural deep eutectic solvent made from fenchol (B156177) and acetic acid. acs.orgacs.org This green analytical technique has proven effective for extracting and concentrating various emerging contaminants from environmental water and urine samples. acs.org The use of a fenchol-based solvent highlights the potential for creating specialized analytical tools derived from the very class of compounds being studied.

MethodologyDescriptionApplication to 2-Ethylfenchol
Laser-Induced Graphene (LIG) Sensor Array An "electronic nose" fabricated by one-step laser irradiation of a polymer precursor, creating a porous graphene sensor array with in situ-doped ceria nanoparticles. researchgate.netacs.orgUsed to classify and predict concentrations of nine different odorant molecules, including 2-Ethylfenchol, with high accuracy (>95%). researchgate.net
DLLME-SFO with Fenchol-based DES A dispersive liquid-liquid microextraction technique using a deep eutectic solvent (DES) of fenchol and acetic acid, which is solidified for easy collection. acs.orgacs.orgWhile not tested on 2-Ethylfenchol itself, this fenchol-based method is used for in-sample extraction of other contaminants from aqueous matrices. acs.org
Rotational Spectroscopy & Quantum Chemistry Combines high-resolution microwave spectroscopy of molecules in a supersonic jet with advanced quantum chemical calculations. researchgate.netUsed to unveil the complex non-covalent interactions and internal dynamics of fenchone (B1672492) (a related ketone) and fenchol with other molecules. researchgate.netresearchgate.net

Predictive Modeling for Undiscovered Fenchol Analogs and their Interactions

A major frontier in terpene research is the ability to predict function from structure and to design novel molecules with desired properties. The vast structural diversity of terpenoids is generated by terpene synthase (TS) enzymes, but predicting the product outcome based on the enzyme's amino acid sequence alone remains a significant challenge. rsc.orgnih.gov This has spurred the development of predictive modeling and computational chemistry to guide the discovery and engineering of new fenchol analogs and to understand their biological interactions. acs.org

Molecular docking and dynamics simulations are powerful tools for this purpose. For example, docking simulations have been used to investigate the binding of 2-Ethylfenchol to the human olfactory receptor OR11A1, revealing the specific interactions that lead to the perception of its earthy scent. tandfonline.com Similar molecular modeling studies have been performed on fenchol derivatives to assess their binding interactions with other proteins, such as acetylcholinesterase. whiterose.ac.ukresearchgate.net These computational methods allow researchers to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing.

Beyond simulating interactions, predictive engineering aims to create novel terpene analogs by modifying the enzymes that produce them. nih.gov By combining computational modeling, machine learning, and high-throughput screening, scientists are working towards creating "designer" terpene synthases. acs.orgrsc.orghznu.edu.cn These engineered enzymes can manipulate the complex reaction cascade to produce not only natural terpenes but also non-natural analogs with potentially new activities. rsc.org The use of advanced protein structure prediction models like AlphaFold2 is instrumental in these efforts, providing the structural blueprints needed for rational enzyme design. hznu.edu.cn This integrated approach, which combines computational predictions with experimental validation, is essential for expanding the chemical diversity of fenchol-like molecules and unlocking their potential applications. nih.gov

Modeling ApproachDescriptionSpecific Application Related to Fenchol/Analogs
Molecular Docking & Dynamics Computational simulation of the interaction between a ligand (e.g., 2-Ethylfenchol) and a target protein's binding site. tandfonline.comInvestigating the binding of 2-Ethylfenchol to olfactory receptor OR11A1 (EC50 of 10.12 µM) and fenchol derivatives to acetylcholinesterase. tandfonline.comwhiterose.ac.uk
Predictive Enzyme Engineering Using machine learning and computational models to guide mutations in terpene synthases (TS) to alter their product profiles. acs.orgnih.govhznu.edu.cnDesigning fenchol synthase variants to understand how specific regions of the enzyme control the reaction and product outcome. nih.gov
Quantum Chemical Computations Using quantum mechanics to calculate the electronic structure and properties of molecules, such as thermodynamic stability. nih.govPredicting the relative stability of novel phosphorus derivatives of fenchol compared to their isomers. nih.gov
Homology Modeling & Database Mining Predicting a protein's 3D structure based on similar known structures and using databases to find potential ligands. nih.govtandfonline.comUsing databases like OlfactionBase to identify potential odorants for olfactory receptors, followed by docking simulations. tandfonline.com

Q & A

Q. How can researchers leverage 2-ethylfenchol’s stereochemistry to study structure-odor relationships?

  • Answer : Synthesize enantiopure isomers via asymmetric catalysis (e.g., Sharpless epoxidation) and test them in receptor assays. Compare dose-response curves (EC50) and molecular docking simulations (e.g., AutoDock Vina) to map steric and electronic interactions with OR11A1’s binding pocket .

Methodological Considerations

  • Data Contradictions : Discrepancies between genetic associations and receptor responses require functional validation (e.g., in vitro assays) .
  • Sample Size : For GWAS, recruit >300 participants to detect moderate effect sizes (e.g., OR11A1’s 13.1% variance contribution) .
  • Ethical Compliance : Follow IRB protocols for human sensory studies, including informed consent and genotyping transparency .

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